(7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol
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Overview
Description
(7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . This compound is characterized by the presence of a bromine atom, a benzodioxole ring, and a methanethiol group, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated benzodioxole derivatives on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
(7-Bromo-2H-1,3-benzodioxol-5-yl)methanamine: Similar structure but with an amine group instead of a methanethiol group.
(7-Bromo-2H-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(7-Bromo-2H-1,3-benzodioxol-5-yl)(hydroxy)methanesulfonic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness: The presence of the methanethiol group in (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol imparts unique chemical properties, such as increased nucleophilicity and the ability to form strong sulfur-containing bonds. This makes it distinct from its similar counterparts and valuable in specific applications .
Properties
Molecular Formula |
C8H7BrO2S |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
(7-bromo-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C8H7BrO2S/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,12H,3-4H2 |
InChI Key |
KWYPXJPSKJMVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CS)Br |
Origin of Product |
United States |
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